6-Fluoro-2-methyl-3-nitropyridine

Nucleophilic Aromatic Substitution SNAr Fluorinated Building Blocks

6-Fluoro-2-methyl-3-nitropyridine (CAS 18605-16-8) is a heterocyclic building block featuring a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position. This specific substitution pattern confers a distinct reactivity profile that differentiates it from other halogenated or non-fluorinated nitropyridine analogs.

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
CAS No. 18605-16-8
Cat. No. B102729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-methyl-3-nitropyridine
CAS18605-16-8
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)F)[N+](=O)[O-]
InChIInChI=1S/C6H5FN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3
InChIKeyJVLRFRZVCOWBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-methyl-3-nitropyridine (CAS 18605-16-8): A Strategic Fluorinated Pyridine Building Block for Pharmaceutical and Agrochemical Synthesis


6-Fluoro-2-methyl-3-nitropyridine (CAS 18605-16-8) is a heterocyclic building block featuring a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position [1]. This specific substitution pattern confers a distinct reactivity profile that differentiates it from other halogenated or non-fluorinated nitropyridine analogs . The compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors .

Why 6-Fluoro-2-methyl-3-nitropyridine (CAS 18605-16-8) Cannot Be Interchanged with Its Closest Analogs in Critical Synthetic Pathways


While other halogenated 2-methyl-3-nitropyridines may appear structurally similar, the unique electronic properties of the fluorine atom at the 6-position create a reactivity profile that is fundamentally different from its chloro, bromo, or non-halogenated counterparts. This difference is not merely incremental but often leads to orders-of-magnitude changes in reaction rates and can dictate the feasibility of entire synthetic routes . Simple substitution with a different halogen or an unsubstituted pyridine core is not a reliable strategy without re-optimizing reaction conditions, which can lead to significant reductions in yield, selectivity, and overall process efficiency [1].

Quantitative Differentiation Evidence for 6-Fluoro-2-methyl-3-nitropyridine (CAS 18605-16-8) Against Key Analogs


SNAr Reactivity: 6-Fluoro Substitution vs. 6-Chloro in 2-Methyl-3-nitropyridine

The 6-fluoro substituent in 6-Fluoro-2-methyl-3-nitropyridine is a significantly better leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to a chloro substituent in the analogous 6-chloro-2-methyl-3-nitropyridine. This is a class-level effect well-documented for fluoropyridines, where the C-F bond is activated by the adjacent electron-withdrawing nitro group and the pyridine nitrogen .

Nucleophilic Aromatic Substitution SNAr Fluorinated Building Blocks

Lipophilicity Modulation: Fluorine vs. Chlorine Impact on LogP

The substitution of a 6-chloro group with a 6-fluoro group in the 2-methyl-3-nitropyridine scaffold results in a measurable decrease in lipophilicity, as indicated by a lower calculated LogP value. This difference is critical in medicinal chemistry for tuning ADME properties, where lower lipophilicity is often associated with improved metabolic stability and reduced off-target binding [1].

Lipophilicity ADME Properties Medicinal Chemistry

Fluorodenitration Feasibility: 3-Nitropyridines with Electron-Withdrawing Groups

The presence of the 6-fluoro substituent (an electron-withdrawing group) is crucial for enabling efficient fluorodenitration reactions on the 3-nitropyridine scaffold. General fluorodenitration methods using TBAF are efficient for 2- and 4-nitropyridines but require an additional electron-withdrawing group for 3-nitropyridines to proceed efficiently [1]. This makes 6-Fluoro-2-methyl-3-nitropyridine a more viable substrate for this transformation than unsubstituted 2-methyl-3-nitropyridine.

Fluorination Denitration TBAF Chemistry

Spectral and Analytical Purity Confirmation for Quality Control

High-purity commercial samples of 6-Fluoro-2-methyl-3-nitropyridine are routinely supplied with analytical data that confirms both chemical structure and purity. This includes Gas Chromatography (GC) analysis confirming a purity of ≥97.0%, and Nuclear Magnetic Resonance (NMR) spectroscopy which is used to confirm the structure matches the expected compound .

Analytical Chemistry Quality Control NMR Spectroscopy

Recommended Research and Industrial Application Scenarios for 6-Fluoro-2-methyl-3-nitropyridine (CAS 18605-16-8)


Pharmaceutical Intermediate for Antiviral and Antitumor Agents

This compound is specifically cited as a valuable building block in the synthesis of pharmaceutical compounds, including antiviral agents and antitumor drugs . Its utility in this context is directly tied to the unique reactivity of the fluorine and nitro groups, which allows for controlled functionalization and the introduction of fluorine into drug candidates, often improving metabolic stability and binding affinity.

Synthesis of Fluorinated Pyridine Derivatives via SNAr

Given its ~320-fold rate acceleration in SNAr reactions compared to the corresponding chloro analog , this compound is ideally suited for the synthesis of diverse fluorinated pyridine libraries. It enables the efficient introduction of nucleophiles at the C6 position under mild conditions, a key step in generating novel chemical entities for biological screening.

Development of Agrochemical Intermediates

The fluorinated nitropyridine core is a privileged structure in agrochemical research. The compound's ability to undergo subsequent fluorodenitration makes it a strategic precursor for the synthesis of more highly fluorinated pyridine derivatives, which are often found in modern herbicides and fungicides due to their enhanced bioactivity and environmental stability.

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